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Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in

treatment, there remains a critical need for novel therapeutic strategies, particularly for patients

with relapsed or refractory disease. Inobrodib (formerly CCS1477) is a first-in-class, orally

bioavailable small molecule inhibitor targeting the bromodomains of the paralogous

transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP).[1][2] By

selectively inhibiting these key epigenetic regulators, Inobrodib disrupts oncogenic gene

expression programs that are crucial for the proliferation and survival of AML cells.[1][3][4]

These application notes provide a comprehensive overview of the preclinical and clinical

research of Inobrodib in AML, including its mechanism of action, and detailed protocols for its

application in laboratory settings.

Mechanism of Action
Inobrodib exerts its anti-leukemic effects by competitively binding to the bromodomains of

p300 and CBP, which are histone acetyltransferases (HATs) that play a pivotal role in regulating

gene expression.[2][4] The bromodomain is a protein domain that recognizes and binds to

acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional

machinery to specific genomic loci, including super-enhancers that drive the expression of key

oncogenes.[4]
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In AML, p300/CBP are recruited by master transcription factors, such as MYB, to super-

enhancers that control the expression of critical downstream targets, including the proto-

oncogenes MYC and IRF4.[1][3][5] Inobrodib treatment leads to the displacement of

p300/CBP from these super-enhancer regions.[1][3][4] This eviction of p300/CBP results in a

significant downregulation of the transcriptional network controlled by MYB, leading to reduced

expression of MYC and IRF4.[1][5] The suppression of these key oncogenic drivers induces

cell cycle arrest and promotes differentiation of AML cells.[1][3]
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Caption: Inobrodib's mechanism of action in AML.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b606545?utm_src=pdf-body-img
https://www.benchchem.com/product/b606545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Data Summary
In Vitro Efficacy
Inobrodib has demonstrated potent anti-proliferative activity across a range of hematological

cancer cell lines, including various AML subtypes.[6] The tables below summarize the available

quantitative data on Inobrodib's in vitro activity.

Table 1: Inobrodib Binding Affinity and In-Cell Target Engagement

Target
Binding Affinity
(Kd, nM)

In-Cell BRET IC50
(nM)

Selectivity vs.
BRD4

p300 1.3 19 ~170-fold

CBP 1.7 N/A ~130-fold

Data sourced from MedChemExpress.[7]

Table 2: Inobrodib Growth Inhibition (GI50) in AML Cell Lines (5-day exposure)

Cell Line GI50 (nM)

MOLM-16 <100

MV-4-11 <100

Note: Specific GI50 values for a broader range of AML cell lines are not publicly available but

are reported to be in the sub-micromolar range.[6]

In Vivo Efficacy
Preclinical studies using xenograft models of human AML have shown that oral administration

of Inobrodib leads to significant, dose-dependent tumor growth inhibition.[8]

Table 3: Inobrodib Efficacy in AML Xenograft Models
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Model Treatment Key Findings

MOLM-16 Xenograft
Inobrodib (5, 10, 20 mg/kg,

daily oral)

Significant dose-dependent

reduction in tumor growth, with

regression at 20 mg/kg.[8]

MLL-AF9 Murine Model
Inobrodib (30 mg/kg, daily oral

for 42 days)

Highly significant prolongation

of survival compared to

control.[8]

MV-4-11 Xenograft
Inobrodib (10 mg/kg) +

Venetoclax (100 mg/kg)

Significant combination benefit

compared to either agent

alone.[8]

Clinical Landscape
Inobrodib is being evaluated in a Phase I/II clinical trial (NCT04068597) for patients with

advanced hematological malignancies, including AML.[5][9] The trial is assessing the safety

and efficacy of Inobrodib as a monotherapy and in combination with standard-of-care agents.

[9] For AML, a key focus is the combination of Inobrodib with azacitidine and venetoclax.[10]

Early clinical data have indicated that Inobrodib is well-tolerated and shows promising anti-

leukemic activity, including differentiation responses in some AML patients.[1][3]

Detailed Experimental Protocols
The following protocols are provided as a guide for researchers investigating the effects of

Inobrodib in AML cell lines.

Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Inobrodib on the viability of AML cells.
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Caption: Workflow for the MTT cell viability assay.
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Materials:

AML cell line of interest (e.g., MOLM-16, MV-4-11)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well flat-bottom plates

Inobrodib (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

Microplate reader

Procedure:

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of Inobrodib in complete culture medium. The final DMSO

concentration should be less than 0.1%. Include a vehicle control (medium with DMSO).

Add 100 µL of the diluted Inobrodib solutions to the respective wells.

Incubate the plate for 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

Incubate the plate overnight at 37°C.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀

value.

Western Blotting for MYC and IRF4 Expression
This protocol is for assessing the effect of Inobrodib on the protein levels of its key

downstream targets.

Materials:

AML cells treated with Inobrodib or vehicle control

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-MYC, anti-IRF4, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Lyse the treated AML cells with RIPA buffer.

Determine the protein concentration using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against MYC, IRF4, and β-actin (loading

control) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of Inobrodib on the occupancy of p300/CBP at

specific genomic regions.

Materials:

AML cells treated with Inobrodib or vehicle control

Formaldehyde for cross-linking

Glycine to quench cross-linking

Lysis buffer

Sonication equipment

Antibodies for ChIP (anti-p300, anti-CBP, IgG control)

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR primers for target genomic regions (e.g., MYC enhancer)
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Procedure:

Cross-link proteins to DNA in treated AML cells using formaldehyde.

Quench the reaction with glycine.

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin with anti-p300, anti-CBP, or IgG control antibodies overnight at 4°C.

Capture the antibody-protein-DNA complexes with protein A/G beads.

Wash the beads to remove non-specific binding.

Elute the complexes from the beads and reverse the cross-links.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit.

Quantify the enrichment of specific DNA sequences using qPCR with primers targeting

known p300/CBP binding sites.

Disclaimer
These application notes and protocols are intended for research use only. The information

provided is based on publicly available data and should be adapted and optimized for specific

experimental conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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